molecular formula C24H20O5 B2511658 7-(Benzyloxy)-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one CAS No. 111922-60-2

7-(Benzyloxy)-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one

Cat. No.: B2511658
CAS No.: 111922-60-2
M. Wt: 388.419
InChI Key: DJAZBIYSXXHPAO-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzyloxy)-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Benzylation: The initial step involves the benzylation of a suitable phenolic compound to introduce the benzyloxy group.

    Cyclization: The final step involves the cyclization of the intermediate compound to form the chromone ring structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques to ensure the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the chromone ring or other functional groups.

    Substitution: The compound can undergo substitution reactions to introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce reduced chromone derivatives.

Scientific Research Applications

7-(Benzyloxy)-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one: Similar structure but with a hydroxyl group instead of a benzyloxy group.

    7-Methoxy-2-phenyl-1-benzofuran-5-carbaldehyde: Contains a benzofuran ring instead of a chromone ring.

Uniqueness

7-(Benzyloxy)-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one is unique due to its specific substitution pattern and the presence of both benzyloxy and methoxy groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

5-methoxy-2-(4-methoxyphenyl)-7-phenylmethoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O5/c1-26-18-10-8-17(9-11-18)21-14-20(25)24-22(27-2)12-19(13-23(24)29-21)28-15-16-6-4-3-5-7-16/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAZBIYSXXHPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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